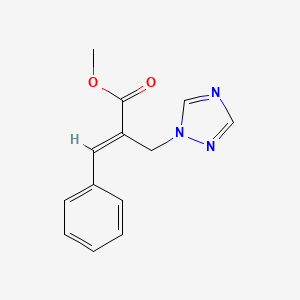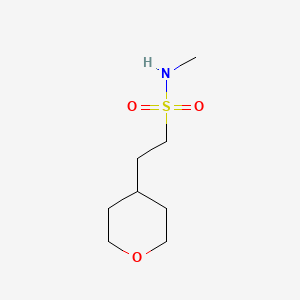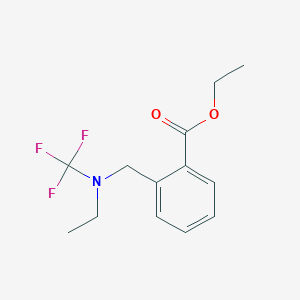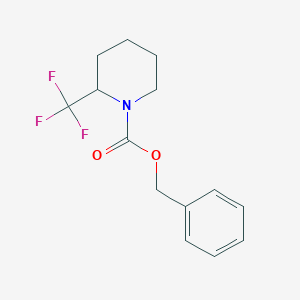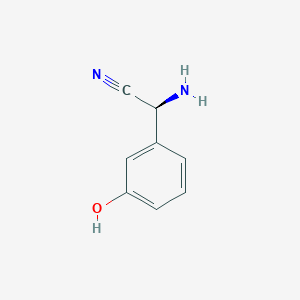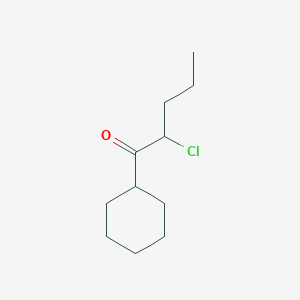
2-Chloro-1-cyclohexylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclohexylpentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexyl group attached to a pentanone chain with a chlorine atom at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylpentan-1-one typically involves the chlorination of cyclohexylpentanone. One common method includes the use of cyclopropylmethyl ketone as a starting material, which undergoes chlorination in the presence of a catalyst such as metallic aluminum and a solvent like dichloromethane. Chlorine gas is introduced to the reaction mixture at a controlled rate, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and minimize impurities. The chlorinated product is then purified through techniques such as reduced pressure distillation and rectification .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclohexylpentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the ketone group into a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group into an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; for example, using hydroxide ions would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclohexylpentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-1-cyclohexylpentan-1-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-cyclohexylpentan-1-one can be compared with other cycloalkane derivatives:
Cyclohexanone: Lacks the chlorine atom and has different reactivity and applications.
2-Chlorocyclohexanone: Similar structure but lacks the extended pentanone chain.
Cyclohexylmethyl ketone: Similar structure but lacks the chlorine atom.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
CAS-Nummer |
24251-76-1 |
|---|---|
Molekularformel |
C11H19ClO |
Molekulargewicht |
202.72 g/mol |
IUPAC-Name |
2-chloro-1-cyclohexylpentan-1-one |
InChI |
InChI=1S/C11H19ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
DAPCYIWJBNBPII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)C1CCCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

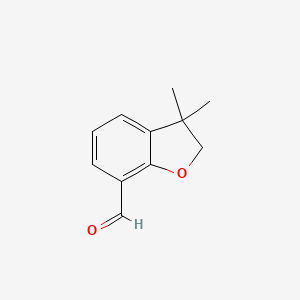
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
